

characterization of cyclopropyl MIDA boronate

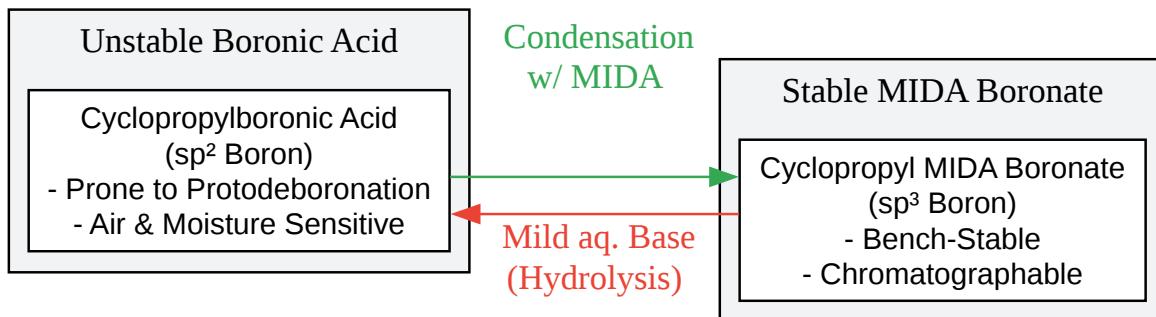
Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Cyclopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Cat. No.:	B1387002

[Get Quote](#)

An In-depth Technical Guide to the Synthesis, Characterization, and Application of Cyclopropyl MIDA Boronate


Abstract

Cyclopropylboronic acids are valuable reagents in organic synthesis, enabling the introduction of the three-membered carbocycle into a wide array of molecules. However, their inherent instability—susceptibility to protodeboronation and oxidation—presents significant challenges for their storage, handling, and efficient use in cross-coupling reactions.^{[1][2][3]} The development of N-methyliminodiacetic acid (MIDA) boronates has provided a transformative solution to this problem. By converting the trigonal planar, sp^2 -hybridized boron of the boronic acid to a tetrahedral, sp^3 -hybridized center, the MIDA ligand forms a stable, bicyclic structure that is robustly air-stable, compatible with silica gel chromatography, and amenable to multi-step synthesis.^{[4][5]} This guide provides a comprehensive technical overview of cyclopropyl MIDA boronate, detailing its synthesis, rigorous characterization by modern analytical techniques, and its application in Suzuki-Miyaura cross-coupling, leveraging a "slow-release" strategy for the corresponding unstable boronic acid.^{[1][3]}

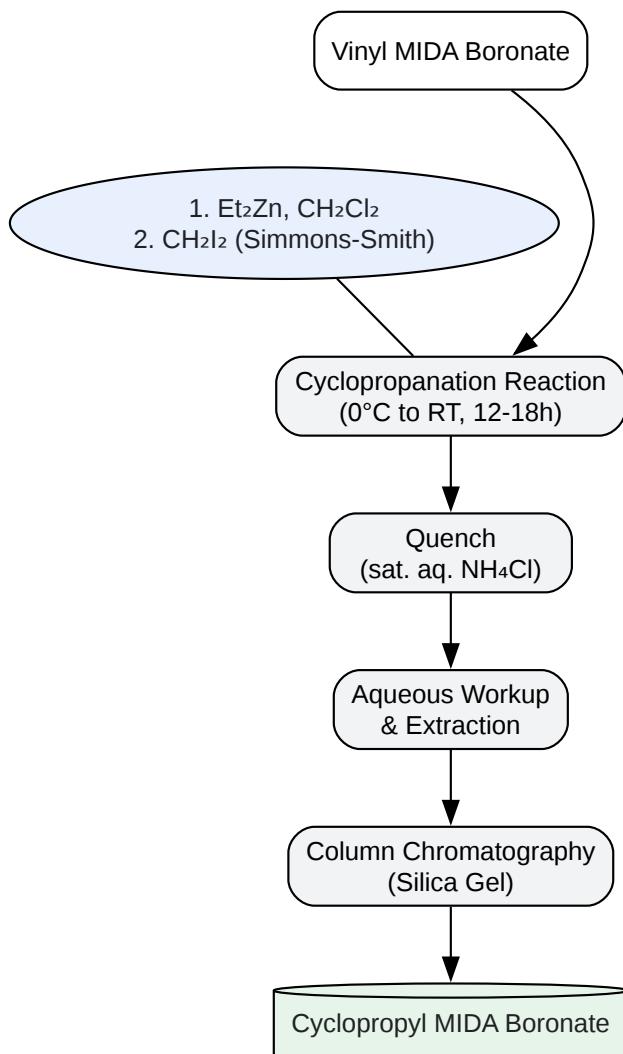
The Principle of MIDA Boronate Stabilization

The utility of MIDA boronates stems from a fundamental change in the geometry and electronic nature of the boron atom. In a free boronic acid, the boron possesses a vacant p-orbital, rendering it Lewis acidic and susceptible to decomposition pathways.^[4] Complexation with the trivalent MIDA ligand forces the boron into a tetrahedral, sp^3 -hybridized state, effectively

"masking" its reactivity. This protected form is unreactive under standard anhydrous cross-coupling conditions.[4][6] However, the MIDA ligand can be readily cleaved under mild aqueous basic conditions to regenerate the active boronic acid *in situ*, a critical feature for its application in catalysis.[1][7]

[Click to download full resolution via product page](#)

Figure 1: The reversible protection strategy of cyclopropyl MIDA boronate.


Synthesis of Cyclopropyl MIDA Boronate

While condensation of a pre-formed cyclopropylboronic acid with MIDA is a viable route, a highly efficient and common method involves the direct cyclopropanation of vinyl MIDA boronate.[4] This approach leverages the stability of the MIDA boronate functionality to common synthetic transformations.

Experimental Protocol: Synthesis via Cyclopropanation

- Reaction Setup: To a solution of vinylboronic acid MIDA ester (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) in an ice bath, add diethylzinc (1.1 equiv, 1.0 M solution in hexanes) dropwise.
- Reagent Addition: Following the diethylzinc addition, add diiodomethane (1.1 equiv) dropwise, ensuring the internal temperature remains below 5 °C.

- Reaction Progression: Allow the reaction mixture to warm slowly to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or ^1H NMR analysis of an aliquot.
- Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH_4Cl).
- Extraction: Transfer the mixture to a separatory funnel, add additional DCM, and wash the organic layer sequentially with saturated aqueous NH_4Cl and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield cyclopropyl MIDA boronate as a white solid.[4]

[Click to download full resolution via product page](#)

Figure 2: Workflow for the synthesis of cyclopropyl MIDA boronate.

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized material. Cyclopropyl MIDA boronate is typically a white, crystalline powder that is stable to storage on the benchtop under air.[\[1\]](#)[\[3\]](#)

Physical Properties

Property	Value	Reference
Molecular Formula	C ₈ H ₁₂ BNO ₄	
Molecular Weight	197.00 g/mol	
Appearance	White powder/solid	
Melting Point	183-193 °C	[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of cyclopropyl MIDA boronate. Samples are typically prepared in deuterated solvents such as DMSO-d₆ or CDCl₃.

- ¹H NMR: The proton spectrum provides distinct signatures for both the cyclopropyl and MIDA moieties.
 - MIDA Protons: The two sets of methylene protons (–CH₂–) on the MIDA ligand are diastereotopic due to the rigid bicyclic structure. They typically appear as two distinct AB quartets (two doublets each) between δ 4.0 and 4.3 ppm. The N-methyl (N–CH₃) group appears as a sharp singlet around δ 2.5 ppm.[\[9\]](#)
 - Cyclopropyl Protons: The protons on the cyclopropyl ring are in the highly shielded upfield region, typically appearing as complex multiplets between δ 0.5 and 1.0 ppm.

- ^{13}C NMR:
 - MIDA Carbons: The carbonyl carbons ($\text{C}=\text{O}$) resonate downfield around δ 169-170 ppm. The methylene carbons ($-\text{CH}_2-$) are found around δ 62 ppm, and the N-methyl carbon ($\text{N}-\text{CH}_3$) is near δ 48 ppm.[9]
 - Cyclopropyl Carbons: The methylene carbons of the cyclopropyl ring appear in the upfield region (approx. δ 5-10 ppm). The ipso-carbon attached to the boron atom can be difficult to observe due to quadrupolar broadening and is often not reported.[10]
- ^{11}B NMR: This technique is diagnostic for the coordination state of the boron atom.
 - For tetracoordinate MIDA boronates, a single, relatively broad signal is expected in the range of δ +5 to +15 ppm.[11][12] This is in stark contrast to tricoordinate boronic acids (typically δ +27 to +33 ppm).[11] The use of quartz NMR tubes is recommended to avoid a broad background signal from borosilicate glass.[11][13]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is used to confirm the elemental composition. The expected exact mass for the protonated molecule $[\text{M}+\text{H}]^+$ ($\text{C}_8\text{H}_{13}\text{BNO}_4^+$) or sodium adduct $[\text{M}+\text{Na}]^+$ can be calculated and compared to the experimental value to within a few parts per million (ppm).

Application in Suzuki-Miyaura Cross-Coupling

The premier application of cyclopropyl MIDA boronate is as a stable precursor for the typically unstable cyclopropylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7][14] The reaction proceeds via a "slow-release" mechanism where the aqueous base in the reaction mixture gradually hydrolyzes the MIDA ester, maintaining a low, steady concentration of the reactive boronic acid.[1][3] This strategy minimizes competing decomposition pathways, leading to high coupling yields, even with challenging coupling partners like aryl chlorides.[1]

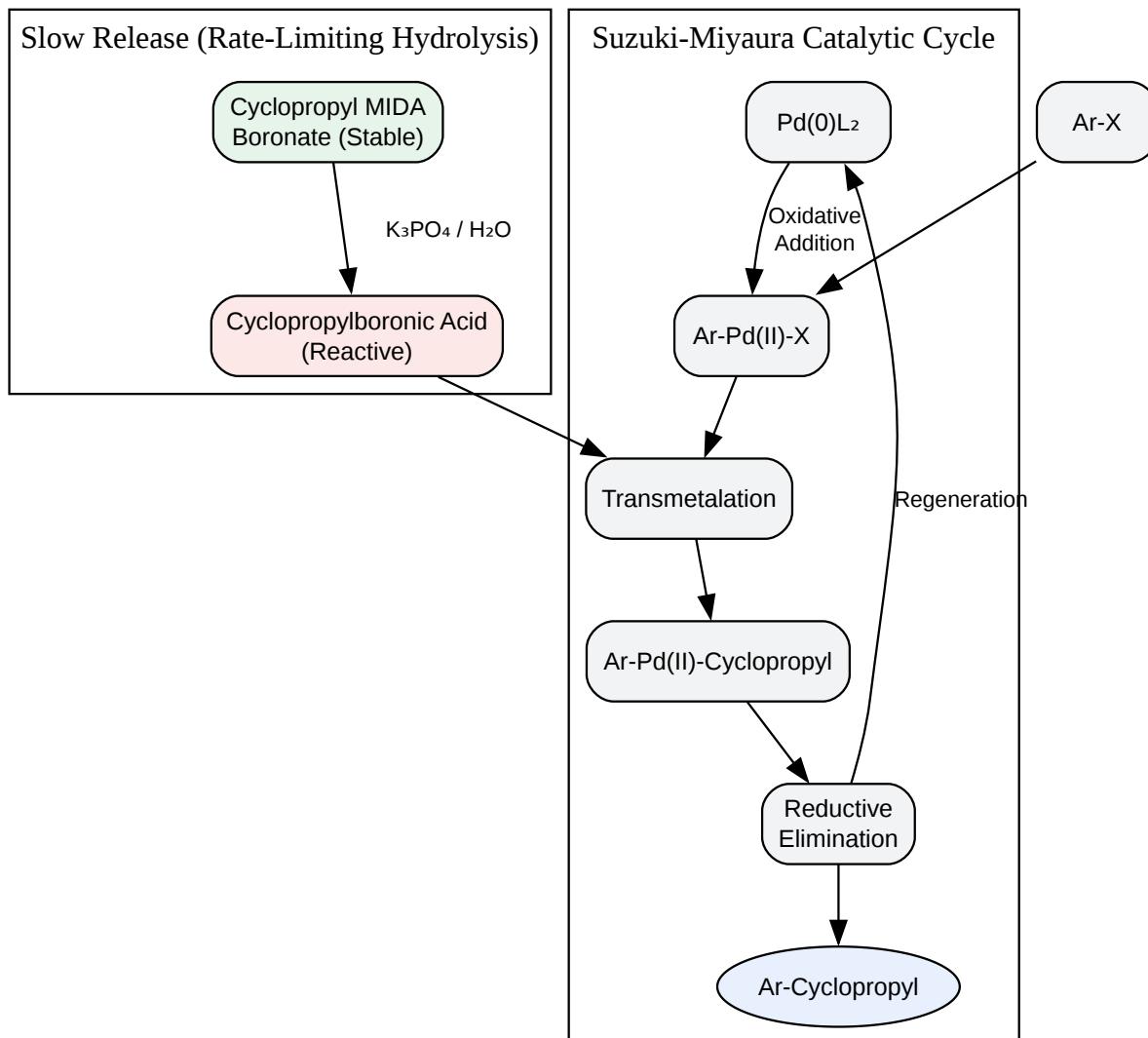

[Click to download full resolution via product page](#)

Figure 3: The role of slow release in the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

- Reaction Setup: To a reaction vial, add the aryl halide (1.0 equiv), cyclopropyl MIDA boronate (1.2-1.5 equiv), palladium catalyst (e.g., $Pd(OAc)_2$, 2-5 mol%), and a suitable phosphine ligand (e.g., SPhos, 4-10 mol%).

- Solvent and Base: Add a degassed solvent mixture, typically dioxane/water or toluene/water (e.g., 5:1 ratio).[1][14] Add the base (e.g., K_3PO_4 , 3.0-7.5 equiv).[1]
- Reaction Conditions: Seal the vial and heat the mixture with vigorous stirring. Reaction temperatures can range from 60 °C to 100 °C depending on the reactivity of the aryl halide. [1][14][15] Monitor the reaction by TLC or LC-MS.
- Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash with water and brine.
- Purification: Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate. The crude product is then purified by flash column chromatography.

Conclusion

Cyclopropyl MIDA boronate stands as a testament to the power of ligand-mediated reactivity modulation in organic chemistry. Its exceptional stability, ease of handling, and compatibility with chromatography make it a superior alternative to its free boronic acid counterpart.[4][16] The ability to engage in high-yielding Suzuki-Miyaura cross-coupling reactions via a slow-release mechanism has solidified its role as an indispensable building block for researchers in medicinal chemistry and materials science.[1][14] The characterization techniques and protocols outlined in this guide provide a robust framework for scientists to confidently synthesize, verify, and utilize this versatile reagent in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. MIDA- and TIDA-Boronates Stabilize α -Radicals Through B-N Hyperconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iterative cross-coupling with MIDA boronates | IDEALS [ideals.illinois.edu]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. bocsci.com [bocsci.com]
- 9. mdpi.com [mdpi.com]
- 10. rsc.org [rsc.org]
- 11. ORGANIC SPECTROSCOPY INTERNATIONAL: ^{11}B NMR [orgspectroscopyint.blogspot.com]
- 12. mdpi.com [mdpi.com]
- 13. ^{11}B and ^{1}H - ^{11}B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- To cite this document: BenchChem. [characterization of cyclopropyl MIDA boronate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1387002#characterization-of-cyclopropyl-mida-boronate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com